Nomegestrol acetate impurity A
Description
Structure
3D Structure
Properties
CAS No. |
32420-14-7 |
|---|---|
Molecular Formula |
C23H32O4 |
Molecular Weight |
372.5 g/mol |
IUPAC Name |
[(6S,8R,9S,10R,13S,14S,17R)-17-acetyl-6,13-dimethyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C23H32O4/c1-13-11-20-18(17-6-5-16(26)12-19(13)17)7-9-22(4)21(20)8-10-23(22,14(2)24)27-15(3)25/h12-13,17-18,20-21H,5-11H2,1-4H3/t13-,17+,18+,20+,21-,22-,23-/m0/s1 |
InChI Key |
OPADDDNEXIUOCI-BQIFQVOGSA-N |
Isomeric SMILES |
C[C@H]1C[C@@H]2[C@H](CC[C@]3([C@H]2CC[C@@]3(C(=O)C)OC(=O)C)C)[C@@H]4C1=CC(=O)CC4 |
Canonical SMILES |
CC1CC2C(CCC3(C2CCC3(C(=O)C)OC(=O)C)C)C4C1=CC(=O)CC4 |
Origin of Product |
United States |
Foundational & Exploratory
Topic: Structural elucidation of Nomegestrol acetate related substances Content Type: In-depth technical guide.
Executive Summary
In the development of fourth-generation progestins, Nomegestrol Acetate (NOMAC) presents a unique stability profile due to its 19-norprogesterone scaffold and the conjugated
By integrating High-Resolution Mass Spectrometry (HRMS) with forced degradation studies, this document provides a self-validating workflow for identifying, characterizing, and controlling these impurities in drug substances and formulated products.[1]
The Chemistry of Nomegestrol Acetate
To understand the impurity profile, one must first deconstruct the parent molecule. NOMAC (Chemical Formula:
Critical Structural Moieties:
- Conjugated System: The double bond at C6-C7 extends the conjugation of the A-ring enone.[1] This enhances potency but introduces susceptibility to reduction (hydrogenation) and nucleophilic attack.[1]
-
C17-Acetate Ester: A steric shield that improves oral bioavailability but is the primary site for hydrolytic degradation (Impurity B).[1]
-
C6-Methyl Group: Introduced via a 6-methylene intermediate; failure in the isomerization/dehydrogenation step leads to specific process impurities.[1]
Analytical Strategy: The Orthogonal Workflow
Effective structural elucidation requires a "Triad of Confirmation": Retention Time (RT) , Exact Mass (MS/MS) , and NMR .[1]
UHPLC-HRMS Methodology
We utilize a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap system to achieve mass accuracy < 2 ppm.[1]
-
Column: C18 Shielded Phase (e.g., ethylene bridged hybrid), 1.7 µm,
mm.[1] -
Mobile Phase:
-
Gradient: Steep ramp (5% to 95% B over 10 min) to elute hydrophobic steroid dimers.
-
Ionization: ESI Positive Mode. Steroids ionize well as
, , or .[1]
Visualization of the Analytical Workflow
Figure 1: High-level workflow for the isolation and structural confirmation of steroid impurities.
Structural Elucidation of Key Related Substances
The following impurities are the most critical for monitoring during API synthesis and stability testing.
Impurity A (EP): The 6,7-Dihydro Analog[1]
-
Chemical Name: 6
-Methyl-3,20-dioxo-19-norpregn-4-en-17-yl acetate.[1][2] -
Origin: Process-related (Over-reduction).[1]
-
Molecular Formula:
[1] -
Observed Mass (
): 373.2373 Da (+2.0156 Da vs NOMAC).[1]
Elucidation Logic:
The mass spectrum shows a +2 Da shift compared to the parent, indicating the saturation of one double bond. In the synthesis of NOMAC, the
-
Diagnostic Fragment: Loss of acetate (-60 Da) yields
313, consistent with a saturated B-ring core compared to the parent's fragment at 311.[1]
Impurity B (EP): Nomegestrol (The Hydrolysis Product)[1]
-
Chemical Name: 17-Hydroxy-6-methyl-19-norpregna-4,6-diene-3,20-dione.[1][3]
-
Origin: Degradation (Hydrolysis).[1]
-
Molecular Formula:
[1][4] -
Observed Mass (
): 329.2111 Da (-42.0106 Da vs NOMAC).[1]
Elucidation Logic:
The mass shift of -42 Da corresponds to the loss of the acetyl moiety (
-
Fragmentation: The parent NOMAC typically loses the acetate group (
, 60 Da) in the source or collision cell to form the base peak at 311. Impurity B is the molecular species corresponding to that fragment (plus water), so its molecular ion is 329.[1] It readily loses water (-18 Da) to form the 311 fragment.[1] -
NMR Confirmation: Absence of the acetate singlet at
ppm.[1]
The "6-Methylene" Intermediate[1]
-
Chemical Name: 6-methylene-17
-acetoxy-19-norpregn-4-ene-3,20-dione.[1][3] -
Origin: Process Intermediate.[1]
-
Molecular Formula:
(Isomer of NOMAC).[1][5][6][7] -
Observed Mass: 371.2217 Da (Same as Parent).[1]
Elucidation Logic: This is an isomer of NOMAC. It shares the same exact mass.[1] Separation is only possible via chromatography (RT shift).[1]
-
Mechanism: During synthesis, a Mannich reaction or similar step introduces a methylene group at C6.[1] This must be isomerized to the 6-methyl-4,6-diene system.[1] Incomplete isomerization leaves the exocyclic double bond (6-methylene).[1]
-
UV Spectrum: The UV
will differ.[1] The conjugated 4,6-diene of NOMAC absorbs at ~287 nm.[1] The 6-methylene-4-ene system has less extended conjugation, typically absorbing at a lower wavelength (~240-250 nm).[1]
Forced Degradation & Formation Pathways[1][9]
To validate the stability-indicating nature of the analytical method, NOMAC is subjected to stress conditions.[1]
Degradation Summary Table
| Stress Condition | Primary Degradant | Mechanism | RRT (Approx) |
| Acid (0.1N HCl) | Impurity B (Nomegestrol) | Ester Hydrolysis | ~0.85 |
| Base (0.1N NaOH) | Impurity B (Nomegestrol) | Ester Hydrolysis | ~0.85 |
| Oxidation ( | 6-Hydroxymethyl / Epoxides | Electrophilic attack on | ~0.5 - 0.7 |
| Photolysis | Isomers / Dimers | Radical rearrangement | Multiple |
| Thermal | Relatively Stable | - | - |
Degradation Pathway Diagram
Figure 2: Mechanistic pathways for the formation of key impurities and degradants.
Protocol: Forced Degradation Study
Objective: Induce 5-20% degradation to identify potential stability issues.
-
Preparation: Prepare a 1 mg/mL stock solution of NOMAC in Acetonitrile.
-
Acid Stress: Mix 5 mL stock + 5 mL 0.1 N HCl. Reflux at 60°C for 2 hours. Neutralize before injection.[1]
-
Expectation: Significant increase in Impurity B.[1]
-
-
Base Stress: Mix 5 mL stock + 5 mL 0.1 N NaOH. Stir at Room Temp for 1 hour. (Note: Esters hydrolyze rapidly in base; avoid high heat to prevent secondary degradation).[1]
-
Oxidative Stress: Mix 5 mL stock + 1 mL 30%
.[1] Keep in dark for 24 hours. -
Analysis: Inject 10 µL onto the UHPLC-HRMS system using the gradient defined in Section 2.1.
References
-
European Pharmacopoeia (Ph.[1][2][6] Eur.) . Nomegestrol Acetate Monograph 1551. European Directorate for the Quality of Medicines & HealthCare.[1] Link
-
Sigma-Aldrich . Nomegestrol acetate impurity A EP Reference Standard. Link
-
Yuan, X., et al. (2019) .[1] Isolation, synthesis, and cytotoxicity evaluation of two impurities in nomegestrol acetate. Archiv der Pharmazie. Link[1]
-
Sitruk-Ware, R., et al. (2011) .[1] Nomegestrol acetate, a novel progestogen for oral contraception.[1][6] Steroids. Link
Sources
- 1. Nomegestrol acetate impurity B CRS | LGC Standards [lgcstandards.com]
- 2. superchroma.com.tw [superchroma.com.tw]
- 3. Nomegestrol acetate - Wikipedia [en.wikipedia.org]
- 4. veeprho.com [veeprho.com]
- 5. GSRS [precision.fda.gov]
- 6. tga.gov.au [tga.gov.au]
- 7. Compound: NOMEGESTROL ACETATE (CHEMBL1476022) - ChEMBL [ebi.ac.uk]
Methodological & Application
Application Note: Quantification of Impurity A in Nomegestrol Acetate Drug Substance by High-Performance Liquid Chromatography
Abstract
This application note provides a detailed and robust protocol for the quantification of Impurity A (6α-Methyl-3,20-dioxo-19-norpregn-4-en-17-yl acetate) in Nomegestrol Acetate drug substance. The presented High-Performance Liquid Chromatography (HPLC) method is aligned with the standards of the European Pharmacopoeia and is designed for use in quality control and drug development environments. This document offers a step-by-step experimental procedure, explains the scientific rationale behind the methodological choices, and provides comprehensive system suitability and validation criteria to ensure data integrity and regulatory compliance.
Introduction
Nomegestrol acetate is a potent, selective progestin derived from 19-norprogesterone, widely used in oral contraception and hormone replacement therapy[1]. The purity of the active pharmaceutical ingredient (API) is a critical attribute that directly impacts its safety and efficacy. Regulatory bodies, such as the International Council for Harmonisation (ICH), mandate strict control over impurities in new drug substances[2][3][4].
Impurity A, chemically identified as 6α-Methyl-3,20-dioxo-19-norpregn-4-en-17-yl acetate[5], is a specified impurity of Nomegestrol Acetate listed in the European Pharmacopoeia (Ph. Eur.)[1][6]. Its effective separation and accurate quantification are paramount for ensuring that the drug substance meets the required quality standards.
This application note details a validated HPLC method for the determination of Impurity A, providing researchers, scientists, and drug development professionals with a reliable protocol for impurity profiling of Nomegestrol Acetate.
Chemical Structures:
| Compound | Structure |
| Nomegestrol Acetate | |
| Impurity A (6α-Methyl-3,20-dioxo-19-norpregn-4-en-17-yl acetate) |
Principles and Rationale of the Analytical Method
The chosen analytical technique is reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. This method is ideally suited for the analysis of steroid compounds like Nomegestrol Acetate and its impurities.
-
Stationary Phase: An octadecylsilyl silica gel (C18) column is used. Nomegestrol Acetate and Impurity A are structurally similar and relatively non-polar. The C18 stationary phase provides the necessary hydrophobic interactions to retain these compounds, allowing for their separation based on subtle differences in their polarity and structure[7].
-
Mobile Phase: A ternary mixture of acetonitrile, methanol, and water is employed. The combination of two different organic modifiers (acetonitrile and methanol) allows for fine-tuning the selectivity of the separation, which is crucial for resolving closely related impurities from the main API peak[7].
-
Detection: UV detection is performed at two different wavelengths: 245 nm and 290 nm[6]. Nomegestrol acetate exhibits a UV absorption maximum around 295 nm[8]. The use of a second wavelength at 245 nm ensures that other impurities, which may have different chromophores and thus different absorption maxima, can also be detected and quantified with adequate sensitivity. This dual-wavelength approach provides a more comprehensive impurity profile[9].
Experimental Protocol
This protocol is based on the method described in the European Pharmacopoeia for related substances in Nomegestrol Acetate[1][6].
Materials and Reagents
-
Nomegestrol Acetate API (for test solution)
-
Nomegestrol Acetate EP Reference Standard (for system suitability and quantification)
-
Nomegestrol Acetate Impurity A EP Reference Standard (CAS No: 32420-14-7)[10][11]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC or Milli-Q grade)
Instrumentation and Chromatographic Conditions
| Parameter | Specification |
| Instrumentation | HPLC system with a UV/Vis or Diode Array Detector |
| Column | Octadecylsilyl silica gel for chromatography (C18), 5 µm, 4.6 mm x 250 mm |
| Mobile Phase | Acetonitrile : Methanol : Water (24 : 38 : 38, v/v/v) |
| Flow Rate | 1.3 mL/min |
| Column Temperature | Ambient |
| Detection Wavelength | 245 nm and 290 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 1.5 times the retention time of Nomegestrol Acetate (approx. 25 minutes) |
Preparation of Solutions
Test Solution:
-
Accurately weigh about 25.0 mg of the Nomegestrol Acetate drug substance to be examined.
-
Dissolve in and dilute to 50.0 mL with methanol.
Reference Solution (a) - For Quantification:
-
Accurately weigh about 25.0 mg of Nomegestrol Acetate EP Reference Standard.
-
Dissolve in and dilute to 50.0 mL with methanol.
Reference Solution (b) - 0.1% Standard:
-
Dilute 1.0 mL of the Test Solution to 100.0 mL with the mobile phase.
-
Further dilute 1.0 mL of this solution to 10.0 mL with the mobile phase.
Reference Solution (c) - Impurity A Identification and System Suitability:
-
Accurately weigh about 2.5 mg of Nomegestrol Acetate Impurity A EP Reference Standard.
-
Dissolve in and dilute to 100.0 mL with methanol.
-
Dilute 1.0 mL of this solution to 10.0 mL with Reference Solution (a).
Experimental Workflow
The overall workflow for the quantification of Impurity A is depicted in the following diagram.
Caption: Experimental workflow for Impurity A quantification.
System Suitability Test (SST)
Before starting the analysis, the suitability of the chromatographic system must be verified. Inject Reference Solution (c) and evaluate the chromatogram at 245 nm.
| Parameter | Acceptance Criteria | Rationale |
| Peak Identification | The chromatogram should show two principal peaks corresponding to Nomegestrol Acetate and Impurity A. | Confirms the identity of the peaks based on the reference standards. |
| Relative Retention | Impurity A relative retention time is ~1.1 with respect to Nomegestrol Acetate (retention time ~17 min)[6]. | Ensures correct peak identification and consistent chromatographic performance. |
| Resolution | Peak-to-valley ratio between the peak due to Impurity A and the peak due to Nomegestrol Acetate must be a minimum of 5.0[6]. | This is a critical parameter that demonstrates the method's ability to adequately separate the impurity from the main component, which is essential for accurate quantification[12]. |
| Precision | The relative standard deviation (RSD) of the peak areas from replicate injections of the standard should be ≤ 2.0%[4]. | Demonstrates the repeatability of the injection and the stability of the HPLC system. |
Quantification of Impurity A
-
Inject the Test Solution and Reference Solution (a).
-
Record the chromatograms, focusing on the detection at 245 nm for Impurity A.
-
Identify the peak corresponding to Impurity A in the chromatogram of the Test Solution by its relative retention time.
-
Calculate the percentage of Impurity A in the Nomegestrol Acetate drug substance using the external standard method.
Calculation Formula:
Percentage of Impurity A (%) = (AreaImpA_Test / AreaNOMA_Ref) * (ConcNOMA_Ref / ConcTest) * 100
Where:
-
AreaImpA_Test = Peak area of Impurity A in the Test Solution chromatogram.
-
AreaNOMA_Ref = Peak area of Nomegestrol Acetate in the Reference Solution (a) chromatogram.
-
ConcNOMA_Ref = Concentration of Nomegestrol Acetate Reference Standard in Reference Solution (a) (in mg/mL).
-
ConcTest = Concentration of Nomegestrol Acetate drug substance in the Test Solution (in mg/mL).
Note: This calculation assumes a relative response factor (RRF) of 1.0. If a specific RRF is determined during method validation, it should be applied to the calculation.
Method Validation
To ensure that the analytical method is fit for its intended purpose, it must be validated according to ICH Q2(R2) guidelines[3][5][13]. The following parameters should be assessed.
| Validation Parameter | Description | Typical Acceptance Criteria |
| Specificity | The ability to detect and quantify Impurity A without interference from the API, other impurities, or excipients. | The peak for Impurity A should be well-resolved from all other peaks. Peak purity analysis should confirm homogeneity. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of Impurity A over a given range. | Correlation coefficient (r²) ≥ 0.995 for a series of solutions of Impurity A reference standard[4]. |
| Accuracy | The closeness of the test results to the true value, assessed by spike/recovery experiments. | Recovery should be within 98-102% for assays, with wider ranges acceptable for low-level impurities[4]. |
| Precision (Repeatability & Intermediate) | The degree of agreement among individual test results when the method is applied repeatedly. | RSD ≤ 5-15% for impurity quantification, depending on the concentration level[4][13]. |
| Limit of Quantitation (LOQ) | The lowest concentration of Impurity A that can be quantified with acceptable precision and accuracy. | Signal-to-noise ratio ≥ 10[4]. |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate). | System suitability criteria must be met under all varied conditions. |
Conclusion
The HPLC method detailed in this application note provides a reliable and robust protocol for the quantification of Impurity A in Nomegestrol Acetate drug substance. Adherence to the specified chromatographic conditions, rigorous system suitability testing, and comprehensive method validation will ensure the generation of accurate and reproducible data, supporting quality control and regulatory submissions in the pharmaceutical industry.
References
-
International Council for Harmonisation. ICH Q3A(R2) Impurities in New Drug Substances. [Link]
-
AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link]
-
ResearchGate. What is the Method Validation Steps According to ICH and USP Guidelines? and What is Acceptance Criteria for this Steps?. [Link]
-
Scribd. Nomegestrol Acetate | PDF | Solubility | Spectrophotometry. [Link]
-
European Directorate for the Quality of Medicines & HealthCare (EDQM). Impurity Control in the European Pharmacopoeia. [Link]
-
IntuitionLabs.ai. ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]
-
Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
Scribd. Methods of Calculations of Impurities in HPLC. [Link]
-
National Center for Biotechnology Information. High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review. [Link]
- Google Patents.
-
Phenomenex. Ph. Eur. Monograph 1593: Megestrol Acetate Assay and Related Substances on Luna™ Omega 3 µm C18 Column. [Link]
-
Veeprho. Determination of Response factors of Impurities in Drugs by HPLC. [Link]
-
Scribd. Nomegestrol Acetate Specifications. [Link]
-
Pharmaffiliates. Nomegestrol Acetate-impurities. [Link]
-
EDQM. The European Directorate for the Quality of Medicines & HealthCare (EDQM) Presentation. [Link]
-
European Directorate for the Quality of Medicines & HealthCare (EDQM). European Pharmacopoeia (Ph. Eur.) 11th Edition. [Link]
-
Asian Journal of Pharmaceutical Analysis. A Brief Review on Dual Wavelength Spectrophotometry. [Link]
-
Axios Research. Nomegestrol Acetate EP Impurity A - CAS - 32420-14-7. [Link]
-
EDQM CRS Catalogue. NOMEGESTROL ACETATE IMPURITY A CRS. [Link]
Sources
- 1. scribd.com [scribd.com]
- 2. edqm.eu [edqm.eu]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. researchgate.net [researchgate.net]
- 5. database.ich.org [database.ich.org]
- 6. scribd.com [scribd.com]
- 7. High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN108623648A - Nomegestrol acetate crystal form I and its preparation method and application - Google Patents [patents.google.com]
- 9. ajpaonline.com [ajpaonline.com]
- 10. Nomegestrol Acetate EP Impurity A - CAS - 32420-14-7 | Axios Research [axios-research.com]
- 11. Detailed view [crs.edqm.eu]
- 12. phenomenex.com [phenomenex.com]
- 13. intuitionlabs.ai [intuitionlabs.ai]
Protocol for the Preparation and Management of Nomegestrol Acetate Impurity A Stock Solutions
Abstract & Scope
This application note details the standardized protocol for the preparation, handling, and storage of Nomegestrol Acetate Impurity A (CAS: 32420-14-7). Accurate quantification of this impurity is a critical release requirement under European Pharmacopoeia (EP) monograph 1551. Impurity A (
Chemical Characterization & Safety Profile
Before initiating laboratory work, the analyst must verify the reference standard identity. Impurity A is a potent steroid; strict containment procedures (OEB 4/5 equivalent) are recommended.
Table 1: Chemical Identity
| Property | Specification |
| Common Name | Nomegestrol Acetate Impurity A (EP) |
| Chemical Name | |
| CAS Number | 32420-14-7 |
| Molecular Formula | |
| Molecular Weight | 372.50 g/mol |
| Parent Relationship | Dihydro-analogue of Nomegestrol Acetate (lacks C6-C7 double bond) |
| Solubility Profile | Soluble in Acetonitrile (ACN), Methanol (MeOH), Ethanol.[1][2] Practically insoluble in water.[3] |
| Detection ( | 245 nm (Enone absorption) |
Safety & Handling (E-E-A-T)
-
Hazard: Reproductive toxin. Suspected carcinogen.
-
PPE: Nitrile gloves (double-gloved recommended), lab coat, safety glasses.
-
Engineering Controls: All weighing and dissolution must occur inside a certified Fume Hood or Powder Containment Enclosure.
Materials & Equipment
-
Reference Standard: Nomegestrol Acetate Impurity A (Primary or Secondary Standard, >98% purity).
-
Solvent: Acetonitrile (LC-MS Grade). Note: ACN is preferred over Methanol for stock preparation due to lower viscosity and better peak shape in typical steroid RP-HPLC methods.
-
Glassware: Class A Amber Volumetric Flasks (Low-actinic glass is mandatory to prevent photodegradation).
-
Equipment: Analytical Balance (readability 0.01 mg), Ultrasonic Bath (temperature controlled).
Experimental Protocols
Protocol A: Preparation of Primary Stock Solution ( )
Target Concentration: 0.5 mg/mL (500 µg/mL) Volume: 10 mL
-
Equilibration: Allow the reference standard vial to equilibrate to room temperature (20-25°C) before opening to prevent condensation, which can cause weighing errors due to hygroscopicity.
-
Weighing: Accurately weigh 5.0 mg (
0.1 mg) of Impurity A directly into a weighing boat or small glass funnel.-
Expert Insight: Avoid weighing directly into the flask neck to prevent static adherence of the powder.
-
-
Transfer: Quantitatively transfer the solid into a 10 mL Amber Volumetric Flask .
-
Dissolution:
-
Add approximately 6-7 mL of Acetonitrile.
-
Swirl gently to wet the solid.
-
Sonicate for 5 minutes at ambient temperature. Ensure the water bath temperature does not exceed 30°C to prevent thermal degradation.
-
Visual Check: Inspect the solution against a light source.[4] It must be perfectly clear with no particulates.
-
-
Make up to Volume: Dilute to the mark with Acetonitrile. Stopper the flask and invert 10 times to mix.
-
Labeling: Label as "
- NomAC Imp A - 500 µg/mL", including preparation date, expiration date (typically 1 month for stocks), and analyst initials.
Protocol B: Preparation of Working Standard Solutions
Context: For linearity studies or system suitability (EP requires resolution verification).
Dilution Scheme (Example for Calibration Curve):
Using
| Standard ID | Volume of | Final Volume (mL) | Final Conc. (µg/mL) |
| WS-1 | 20 | 10 | 1.0 |
| WS-2 | 100 | 10 | 5.0 |
| WS-3 | 200 | 10 | 10.0 |
| WS-4 | 1000 | 10 | 50.0 |
Expert Insight on Diluent: While the stock is in 100% ACN, working standards should be diluted in a solvent composition similar to the initial mobile phase (e.g., 50% ACN) to prevent "solvent shock" which causes peak broadening or splitting for early eluting impurities.
Visualization of Workflow
The following diagram illustrates the logical flow for the preparation and qualification of the stock solution.
Figure 1: Decision-tree workflow for the preparation of primary stock solutions ensuring solubility verification.
Stability & Storage Validation
To ensure the trustworthiness of analytical results, the stability of the stock solution must be verified.
-
Storage Conditions:
-
Primary Stock (ACN): Stable for up to 1 month at 2-8°C.
-
Long-term Storage: For periods >1 month, aliquot into cryovials and store at -20°C.
-
-
Stability Check Protocol:
-
Inject a freshly prepared standard (
) against the stored standard ( ). -
Acceptance Criteria: The response factor (Area/Conc) of
must be within 98.0% - 102.0% of . -
Any sign of precipitation or new impurity peaks (>0.05%) indicates degradation.
-
Analytical Context (EP 1551)
Understanding the chromatographic behavior is essential for method development.
-
Method: Liquid Chromatography (RP-HPLC).
-
Column: C18 End-capped (e.g., Symmetry C18 or equivalent), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: Acetonitrile : Water (Generic gradient, typically starting 40:60).
-
Relative Retention Time (RRT):
-
Nomegestrol Acetate: 1.00 (~17 min)[4]
-
Impurity A: ~1.10 (Elutes after the parent peak due to saturation of the C6 double bond increasing lipophilicity).
-
Figure 2: Relative elution order of key impurities based on EP 1551 chromatography.
References
-
European Pharmacopoeia (Ph.[4] Eur.) . (2020).[4] Monograph 1551: Nomegestrol Acetate. 10th Edition. Strasbourg, France: EDQM.
-
Sigma-Aldrich . (n.d.). Nomegestrol acetate impurity A EP Reference Standard. Product Data Sheet.
-
Axios Research . (n.d.). Nomegestrol Acetate EP Impurity A - CAS 32420-14-7.[5][6][7] Technical Specification.
-
National Center for Biotechnology Information . (n.d.). PubChem Compound Summary for Nomegestrol Acetate.
Sources
- 1. Nomegestrol Acetate | CAS 58652-20-3 | LGC Standards [lgcstandards.com]
- 2. GSRS [precision.fda.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. scribd.com [scribd.com]
- 5. venkatasailifesciences.com [venkatasailifesciences.com]
- 6. Nomegestrol Acetate EP Impurity A - CAS - 32420-14-7 | Axios Research [axios-research.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
Application Note: Isolation and Characterization of Nomegestrol Acetate Impurity A
Abstract
This technical guide details the isolation, enrichment, and structural characterization of Nomegestrol Acetate Impurity A (EP), identified as 6α-Methyl-3,20-dioxo-19-norpregn-4-en-17-yl acetate. Unlike oxidative degradants, Impurity A is a process-related intermediate resulting from incomplete dehydrogenation during the final synthetic steps of Nomegestrol Acetate (NOMAC). Its structural similarity to the API—differing only by the absence of the C6-C7 double bond—presents a separation challenge requiring specific stationary phase selectivity. This protocol leverages the distinct UV absorption maxima of the
Introduction & Regulatory Context
In the synthesis of fourth-generation progestins like Nomegestrol Acetate, purity profiling is critical for ICH Q3A(R2) compliance. Impurity A is specified in the European Pharmacopoeia (Ph.[1][2] Eur.) and typically arises during the introduction of the C6-C7 double bond (dehydrogenation step).
Because Impurity A lacks the extended conjugation of the API, it exhibits significantly different optoelectronic properties despite their similar lipophilicity. This guide focuses on exploiting these differences for high-purity isolation (>98%) to support Reference Standard qualification and toxicological studies.
Target Analyte Profile
| Feature | Nomegestrol Acetate (API) | Impurity A (Target) |
| System | ||
| CAS | 58652-20-3 | 32420-14-7 |
| Formula | C23H30O4 | C23H32O4 |
| MW | 370.48 g/mol | 372.50 g/mol |
| UV | ~288 nm (Extended conjugation) | ~240 nm (Standard enone) |
| Origin | Final Product | Residual Intermediate (Incomplete Dehydrogenation) |
Mechanistic Origin & Strategy
To isolate Impurity A effectively, one must understand its origin. It is not a degradation product formed by storage; it is a "carryover" impurity.
Synthetic Pathway & Impurity Formation
The synthesis typically involves the dehydrogenation of the 6-methyl-4-ene precursor (Impurity A) using reagents like Chloranil or DDQ to form the 4,6-diene (API). Incomplete reaction leaves residual Impurity A.
Figure 1: Mechanistic origin of Impurity A as a residual intermediate during the dehydrogenation step.
Isolation Strategy: The "UV-Selective" Approach
Standard generic gradients often co-elute these structurally similar steroids. However, we can exploit the UV Shift :
-
API (288 nm): Strong absorbance.
-
Impurity A (240 nm): Strong absorbance; weak at 288 nm.
-
Strategy: By monitoring at 240 nm , Impurity A becomes a dominant peak relative to its response at 290 nm, allowing for precise fraction collection triggers that exclude the API tail.
Analytical Method Development (Prerequisite)
Before preparative scale-up, the separation must be validated analytically.
Analytical Conditions (UHPLC)
-
Column: Phenyl-Hexyl or C18 (e.g., Waters BEH C18), 100 x 2.1 mm, 1.7 µm.
-
Expert Note: Phenyl-Hexyl phases often provide better selectivity for
vs systems due to pi-pi interactions with the diene system of the API.
-
-
Mobile Phase A: Water (Milli-Q)
-
Mobile Phase B: Acetonitrile (ACN)
-
Flow Rate: 0.4 mL/min
-
Temp: 40°C
-
Detection: PDA (200–400 nm). Extract chromatograms at 240 nm and 290 nm.
| Time (min) | %A (Water) | %B (ACN) | Curve |
| 0.0 | 60 | 40 | Initial |
| 10.0 | 20 | 80 | Linear |
| 12.0 | 20 | 80 | Hold |
| 12.1 | 60 | 40 | Re-equilibrate |
Preparative Isolation Protocol
Objective: Isolate >50 mg of Impurity A from Mother Liquor or Enriched Crude.
Step 1: Source Material Enrichment
Since Impurity A is a process intermediate, it is most concentrated in the mother liquor of the final crystallization step of Nomegestrol Acetate.
-
Evaporation: Rotavap the mother liquor to dryness.
-
Solubility Check: Dissolve residue in minimal Dichloromethane (DCM) and analyze by TLC (Mobile phase: DCM/Methanol 95:5).
-
Flash Chromatography (Pre-enrichment):
-
If Impurity A is <5% in the crude, perform a Flash purification using a Silica cartridge.
-
Elute with Hexane/Ethyl Acetate (Gradient 0-30% EtOAc).
-
Pool fractions containing the "upper" or "lower" spot relative to API (depending on exact TLC conditions, mono-enes often elute slightly later than dienes on normal phase due to lower planarity, but this varies). Target purity >15% before Prep HPLC.
-
Step 2: Preparative HPLC Workflow
This system uses a "heart-cutting" technique based on UV ratio.
System Setup:
-
Column: Prep C18 OBD, 19 x 150 mm, 5 µm (or Phenyl-Hexyl).
-
Flow Rate: 15-20 mL/min.
-
Wavelength Trigger: 240 nm (Primary), 290 nm (Secondary monitor).
Gradient Optimization: Isocratic elution is preferred for maximizing resolution between the massive API peak and the minor impurity.
-
Isocratic Condition: 55% Acetonitrile / 45% Water (Adjust based on analytical retention).
Figure 2: Logic-gated fraction collection workflow exploiting the specific UV absorption of the impurity.
Step 3: Post-Run Processing
-
Concentration: Rotavap acetonitrile from the pooled fractions at <40°C (steroids can be heat sensitive).
-
Extraction: Extract the remaining aqueous phase with Ethyl Acetate (3x).
-
Drying: Dry organic layer over Na2SO4, filter, and evaporate.
-
Final Crystallization: Recrystallize from Methanol/Water or Acetone/Hexane to achieve >98% purity.
Structural Characterization & Validation
To confirm the identity of the isolated solid as Impurity A (EP), the following data must be generated.
Mass Spectrometry (LC-MS)
-
Ionization: ESI Positive mode.
-
API (Nomegestrol Acetate): [M+H]+ = 371.2 m/z.
-
Impurity A: [M+H]+ = 373.2 m/z (+2 Da mass shift indicates hydrogenation).
-
Fragment: Loss of acetate group (-60 Da) is common in both.
NMR Spectroscopy (Critical Proof)
The definitive proof lies in the Olefinic Region of the 1H-NMR.
| Proton Environment | Nomegestrol Acetate (API) | Impurity A (Target) |
| H4 (s) | Singlet ~5.8 ppm | Singlet ~5.8 ppm |
| H6, H7 | Signals present (Diene) | Multiplets (saturated) |
| C6-Methyl | Shifted downfield (allylic) | Upfield shift (aliphatic attachment) |
-
Key Diagnostic: Absence of the alkene proton signal at C6/C7 and the presence of the H4 singlet confirms the
system. -
Stereochemistry: NOESY experiments are required to confirm the 6-alpha orientation of the methyl group. A correlation between the C6-Methyl and C19-angular methyl (or lack thereof depending on conformation) distinguishes it from the 6-beta isomer.
References
-
European Pharmacopoeia (Ph.[1][2] Eur.) , "Nomegestrol Acetate Monograph 1551", European Directorate for the Quality of Medicines (EDQM).
-
Simson Pharma , "Nomegestrol Acetate Impurity A - Structure and Chemical Properties", Simson Pharma Reference Standards.
-
Sigma-Aldrich , "Nomegestrol acetate impurity A EP Reference Standard", Merck KGaA.
-
Axios Research , "Certificate of Analysis: Nomegestrol Acetate EP Impurity A", Axios Research.
-
ICH Guidelines , "Impurities in New Drug Substances Q3A(R2)", International Council for Harmonisation.[3]
Sources
Troubleshooting & Optimization
Troubleshooting peak tailing for Nomegestrol acetate impurity A
A-CS-Guide-001: Troubleshooting Peak Tailing for Nomegestrol Acetate Impurity A
Welcome to the technical support center. This guide provides in-depth troubleshooting strategies for a common issue encountered during the HPLC analysis of Nomegestrol acetate: peak tailing of its specified Impurity A. As Senior Application Scientists, we understand that achieving a symmetrical peak shape is critical for accurate quantification and method validation. This document is structured in a question-and-answer format to directly address the challenges you may face.
FAQ 1: What is peak tailing and why is it a significant problem for Impurity A?
Peak tailing is a chromatographic phenomenon where a peak is asymmetrical, having an elongated trailing edge.[1][2] In an ideal chromatogram, peaks are perfectly symmetrical (Gaussian). Tailing is problematic because it reduces resolution between adjacent peaks, complicates peak integration, and ultimately compromises the accuracy and precision of quantitative results.[1]
For Nomegestrol acetate and its impurities, the primary cause of peak tailing in reversed-phase HPLC is secondary chemical interactions between the analyte and the stationary phase.[3][4] While the main retention mechanism is hydrophobic interaction with the C18 chains, problematic secondary interactions can occur with residual silanol groups (Si-OH) on the surface of the silica-based column packing.[5][6]
Nomegestrol acetate and its related compounds may possess functional groups that can act as weak bases.[7] At a typical mobile phase pH (above ~3), some surface silanol groups become ionized and negatively charged (SiO⁻).[8][9] These sites can then interact strongly with any positively charged regions of the analyte, causing a secondary ion-exchange retention mechanism.[5][6] This mixed-mode retention leads to some molecules being retained longer than others, resulting in a tailed peak.[5]
Caption: Mechanism of Peak Tailing via Secondary Silanol Interaction.
FAQ 2: How can I systematically diagnose the cause of my peak tailing?
A systematic approach is key to efficiently identifying the root cause. Before making significant changes to your method, follow this logical troubleshooting workflow. This process helps differentiate between issues related to the column, the mobile phase, the sample, or the HPLC system itself.
Sources
- 1. chromtech.com [chromtech.com]
- 2. EP0579102B1 - Liquid chromatography stationary phases with reduced silanol interactions - Google Patents [patents.google.com]
- 3. labcompare.com [labcompare.com]
- 4. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 6. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 7. youtube.com [youtube.com]
- 8. buffered pH to avoid peak tailing - Chromatography Forum [chromforum.org]
- 9. support.waters.com [support.waters.com]
Minimizing formation of impurity A during Nomegestrol acetate storage
A Guide to Minimizing the Formation of Impurity A During Storage and Handling
Welcome to the technical support center for Nomegestrol acetate. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the formation of Impurity A. As Senior Application Scientists, we have compiled this resource to ensure the integrity and stability of your Nomegestrol acetate samples.
Frequently Asked Questions (FAQs)
Q1: What is Impurity A in Nomegestrol acetate?
A: Impurity A is a known degradation product of Nomegestrol acetate. It is identified as 6α-Methyl-3,20-dioxo-19-norpregn-4-en-17-yl acetate.[1] This impurity is listed in the European Pharmacopoeia (EP), and reference standards are available for its identification and quantification.[2]
| Compound | Chemical Name | CAS Number | Molecular Formula | Molecular Weight |
| Nomegestrol acetate | 17α-acetoxy-6-methyl-19-norpregna-4,6-diene-3,20-dione | 58652-20-3 | C₂₃H₃₀O₄ | 370.48 g/mol |
| Impurity A | 6α-Methyl-3,20-dioxo-19-norpregn-4-en-17-yl acetate | 32420-14-7 | C₂₃H₃₂O₄ | 372.50 g/mol |
Q2: Why is it important to control Impurity A levels?
A: Controlling impurity levels in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and quality control. Regulatory bodies like the European Pharmacopoeia establish limits for impurities to ensure the safety, efficacy, and stability of the final drug product.[3][4] While some impurities may be benign, others can have unintended pharmacological effects or be toxic. Research has shown that at high concentrations, both Nomegestrol acetate and Impurity A can exhibit cytotoxicity to certain cell lines.[5]
Q3: What are the primary causes of Impurity A formation?
A: The primary cause of Impurity A formation is the photodegradation of Nomegestrol acetate.[6][7] Exposure to light, particularly ultraviolet (UV) radiation, can induce the conversion of Nomegestrol acetate into Impurity A. Other environmental factors such as elevated temperature and humidity can also accelerate the degradation process, although they are generally considered secondary to light exposure for this specific impurity.
Troubleshooting Guide: Investigating and Preventing the Formation of Impurity A
This section provides a more detailed, question-and-answer-based approach to troubleshooting specific issues you may encounter during your experiments.
Issue 1: An increasing trend of Impurity A is observed in my stored Nomegestrol acetate samples. What is the likely cause and what immediate actions should I take?
Answer:
An increasing trend of Impurity A strongly suggests that your Nomegestrol acetate samples are being exposed to conditions that promote its degradation.
Immediate Actions:
-
Shield from Light: The most critical first step is to protect your samples from light. The European Pharmacopoeia explicitly states that Nomegestrol acetate should be stored protected from light.[6] Transfer your samples to amber glass vials or wrap the containers in aluminum foil. Ensure that the storage location is a dark environment, such as a closed cabinet or a light-proof container.
-
Verify Storage Temperature: Confirm that the storage temperature is within the recommended range. For most hormonal contraceptives, storage at room temperature, defined as 20-25°C (68-77°F), is advised.[8][9] Avoid storing samples in direct sunlight or near heat sources, as elevated temperatures can accelerate degradation.
-
Assess Humidity Levels: High humidity can contribute to the degradation of many pharmaceutical compounds. Ensure that your samples are stored in a dry environment. If you are in a high-humidity location, consider using desiccants in your storage containers.
Underlying Mechanism: A Closer Look at Photodegradation
The conversion of Nomegestrol acetate to Impurity A is believed to be a photoisomerization reaction. The conjugated diene system in the A and B rings of the Nomegestrol acetate molecule is a chromophore that can absorb UV radiation. This absorption of energy can lead to a rearrangement of the double bonds, resulting in the more stable, non-conjugated structure of Impurity A.
Caption: Proposed photodegradation pathway of Nomegestrol acetate to Impurity A.
Issue 2: I need to perform forced degradation studies on Nomegestrol acetate. What conditions should I use to generate Impurity A?
Answer:
Forced degradation studies are essential for developing and validating stability-indicating analytical methods.[5] To specifically generate Impurity A, photolytic stress is the most effective approach.
Experimental Protocol for Photodegradation Stress Testing:
-
Sample Preparation: Prepare a solution of Nomegestrol acetate in a suitable solvent (e.g., a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).
-
Exposure: Place the solution in a photostability chamber equipped with a light source that emits both UV and visible light, as specified in ICH guideline Q1B.
-
Monitoring: At regular time intervals, withdraw aliquots of the solution and analyze them using a stability-indicating HPLC method to monitor the formation of Impurity A and the degradation of the parent compound.
-
Control: Simultaneously, keep a control sample in the dark at the same temperature to differentiate between photodegradation and thermal degradation.
By conducting a time-course experiment, you can determine the optimal exposure time to generate a sufficient amount of Impurity A for analytical method validation without causing excessive degradation of the parent molecule.
Issue 3: What are the acceptance criteria for Impurity A in Nomegestrol acetate?
Answer:
The specific acceptance criteria for Impurity A are detailed in the European Pharmacopoeia monograph for Nomegestrol acetate. While the exact limit is not publicly available without a subscription, the European Pharmacopoeia follows the principles of the ICH Q3A(R) guidelines for setting impurity thresholds.[3][4]
Based on these guidelines, for a drug substance with a maximum daily dose of less than or equal to 2 grams, the following general thresholds apply:
| Threshold | Limit | Description |
| Reporting Threshold | ≥ 0.05% | Impurities at or above this level must be reported. |
| Identification Threshold | > 0.10% | Impurities exceeding this level must be structurally identified. |
| Qualification Threshold | > 0.15% | Impurities above this level must be qualified for their biological safety. |
Given that Impurity A is a specified and identified impurity in the European Pharmacopoeia, its acceptance criterion will be a defined limit, likely in the range of 0.10% to 0.50%. For precise limits, it is imperative to consult the current version of the European Pharmacopoeia monograph for Nomegestrol acetate.
Issue 4: How can I accurately quantify the levels of Impurity A in my samples?
Answer:
A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is the standard for quantifying Impurity A.
Representative HPLC Method Parameters:
While a specific validated method for Nomegestrol acetate and its impurities is not publicly detailed, a typical stability-indicating method for a similar steroid, Megestrol Acetate, can be adapted.[7]
| Parameter | Recommendation |
| Column | C18, 150 x 4.6 mm, 5 µm particle size |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | A time-programmed gradient from a higher percentage of Mobile Phase A to a higher percentage of Mobile Phase B to ensure separation of the parent peak from all impurity peaks. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30-40 °C |
| Detection | UV spectrophotometer at a wavelength that provides good sensitivity for both Nomegestrol acetate and Impurity A (e.g., 280-290 nm). |
| Injection Volume | 10-20 µL |
Method Validation:
To ensure the accuracy and reliability of your results, the HPLC method should be validated according to ICH Q2(R1) guidelines, including specificity (the ability to resolve the parent drug from its impurities), linearity, accuracy, precision, and robustness.
Caption: A typical workflow for the analysis of Impurity A in Nomegestrol acetate.
Summary of Best Practices for Minimizing Impurity A Formation
-
Storage: Always store Nomegestrol acetate in well-sealed, light-resistant containers (e.g., amber glass vials) in a dark and dry location.
-
Temperature Control: Maintain a storage temperature of 20-25°C (68-77°F).
-
Handling: Minimize exposure to light during sample preparation and analysis. Use amber-colored volumetric flasks and vials if possible.
-
Monitoring: Regularly test your long-term stability samples using a validated stability-indicating HPLC method to monitor for the formation of Impurity A.
By adhering to these guidelines, you can ensure the stability and integrity of your Nomegestrol acetate samples, leading to more reliable and reproducible experimental results.
References
-
Xie, B. C., Song, S. Y., Xie, X. Y., Sun, Y. T., Zhang, X. Y., Xu, D. H., & Huang, Y. S. (2019). Isolation, synthesis, and cytotoxicity evaluation of two impurities in nomegestrol acetate. Archiv der Pharmazie, 352(3), e1800295. [Link]
-
Pharmaffiliates. (n.d.). Nomegestrol Acetate-impurities. Retrieved February 15, 2026, from [Link]
-
Scribd. (n.d.). Nomegestrol Acetate Specifications. Retrieved February 15, 2026, from [Link]
-
Montoya, J. A. R., Toledo, J. A. S., & Acuña, Y. R. (2015). Modeling the Photocatalytic Mineralization in Water of Commercial Formulation of Estrogens 17-β Estradiol (E2) and Nomegestrol Acetate in Contraceptive Pills in a Solar Powered Compound Parabolic Collector. Journal of Applied Research and Technology, 13(2), 231-239. [Link]
-
EDQM, Council of Europe. (n.d.). MEGESTROL ACETATE [EP MONOGRAPH]. PharmaCompass. Retrieved February 15, 2026, from [Link]
-
European Directorate for the Quality of Medicines & HealthCare (EDQM). (2022). Guideline on control of impurities of pharmacopoeial substances: compliance with the European Pharmacopoeia general monograph & general chapter. [Link]
-
European Directorate for the Quality of Medicines & HealthCare (EDQM). (2019). Impurity Control in the European Pharmacopoeia. [Link]
-
R Discovery. (n.d.). Forced Degradation Studies Research Articles. Retrieved February 15, 2026, from [Link]
-
Singh, S., & Junwal, M. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(5), 291-303. [Link]
-
Shah, B., & Kircos, L. (2013). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
-
Phenomenex. (n.d.). Ph. Eur. Monograph 1593: Megestrol Acetate Assay and Related Substances on Luna™ Omega 3 µm C18 Column. Retrieved February 15, 2026, from [Link]
-
Das Sharma, U., CH, G., Verma, R., & Kumar, L. (2023). HPLC Method Development and Validation for Residue Analysis of Steroid. Research Journal of Pharmacy and Technology, 16(12). [Link]
-
Patel, S. K., & Patel, N. J. (2010). Development and validation of a stability-indicating RP-HPLC method for determination of atomoxetine hydrochloride in tablets. Journal of AOAC International, 93(3), 856-862. [Link]
-
Pharmaguideline. (2018). Effect of Humidity Level on Tablet Stability. Retrieved February 15, 2026, from [Link]
-
Wikipedia. (n.d.). Nomegestrol acetate. Retrieved February 15, 2026, from [Link]
-
Medical News Today. (2024). How can storage temperature affect birth control?. Retrieved February 15, 2026, from [Link]
-
Nurx. (2021). At What Temperature Should I Store My Birth Control?. Retrieved February 15, 2026, from [Link]
-
Popielarz-Brzezińska, M. (2011). Kinetics of omeprazole degradation in solid state. Acta Poloniae Pharmaceutica, 68(5), 753-757. [Link]
-
ResearchGate. (n.d.). Study on effects of temperature, moisture and pH in degradation and degradation kinetics of aldrin, endosulfan, lindane pesticides during full-scale continuous rotary drum composting. Retrieved February 15, 2026, from [Link]
-
MDPI. (2024). Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. Retrieved February 15, 2026, from [Link]
-
PSE Community.org. (2022). Thermal Degradation Process of Ethinylestradiol—Kinetic Study. Retrieved February 15, 2026, from [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Isolation, synthesis, and cytotoxicity evaluation of two impurities in nomegestrol acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. edqm.eu [edqm.eu]
- 5. japsonline.com [japsonline.com]
- 6. scribd.com [scribd.com]
- 7. stability-indicating rp-hplc method: Topics by Science.gov [science.gov]
- 8. researchgate.net [researchgate.net]
- 9. The antigonadotropic activity of progestins (19-nortestosterone and 19-norprogesterone derivatives) is not mediated through the androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Nuances of Nomegestrol Acetate Impurity A Stability in Solution: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support center for understanding and managing the stability of Nomegestrol acetate impurity A in solution. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and provide you with the in-depth insights needed to anticipate, troubleshoot, and resolve challenges you may encounter during your analytical and formulation development work. Here, we will delve into the causality behind experimental choices and equip you with a robust framework for ensuring the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What is Nomegestrol acetate impurity A, and why is its stability in solution a concern?
Nomegestrol acetate impurity A is a known related substance of the active pharmaceutical ingredient (API) Nomegestrol acetate.[1][2] Its chemical name is 6α-Methyl-3,20-dioxo-19-norpregn-4-en-17-yl acetate.[3] The stability of any impurity in solution is a critical parameter in pharmaceutical analysis for several reasons:
-
Accurate Quantification: If impurity A is unstable in the analytical solvent or mobile phase, its concentration may decrease over time, leading to an underestimation of its actual level in the sample. This can have significant implications for batch release and regulatory compliance.
-
Method Validation: Stability-indicating methods must be able to separate and accurately quantify the API from its impurities and degradation products.[4] Understanding the stability of impurity A in solution is essential for validating the analytical method's ability to do so reliably.
-
Forced Degradation Studies: In forced degradation studies, it is crucial to distinguish between the degradation products of the API and the degradation of the impurities themselves.[5][6][7]
Q2: What are the primary factors that can affect the stability of Nomegestrol acetate impurity A in solution?
While specific degradation kinetics for impurity A are not extensively published, we can infer its stability profile based on the known behavior of structurally similar steroids, including Nomegestrol acetate itself. The primary factors of concern are:
-
pH of the Solution: Steroid structures can be susceptible to hydrolysis under acidic or basic conditions.[5][6]
-
Solvent Composition: The choice of solvent (e.g., methanol, acetonitrile, water) and the presence of additives can influence stability.[2]
-
Temperature: Elevated temperatures can accelerate degradation reactions.[5]
-
Light Exposure: Photodegradation is a common degradation pathway for many pharmaceutical compounds.[5]
-
Oxidizing Agents: The presence of peroxides or other oxidizing agents can lead to the formation of new impurities.[7]
Troubleshooting Guide
Issue 1: I am observing a decrease in the peak area of impurity A over time in my HPLC sequence. What could be the cause?
A decreasing peak area for impurity A suggests that it is degrading in your sample solution or mobile phase. Here’s a systematic approach to troubleshoot this issue:
1. Evaluate Solution Stability:
-
Hypothesis: Impurity A may be unstable in the diluent used to prepare your sample.
-
Experimental Protocol:
-
Prepare a solution of Nomegestrol acetate impurity A reference standard in your sample diluent.
-
Inject this solution onto your HPLC system at regular intervals (e.g., 0, 2, 4, 8, 12, and 24 hours) while keeping the solution at a controlled temperature (e.g., room temperature or refrigerated).
-
Monitor the peak area of impurity A. A significant decrease in peak area over time confirms instability in the sample diluent.
-
2. Assess Mobile Phase Stability:
-
Hypothesis: The pH or composition of your mobile phase could be causing on-column degradation of impurity A.
-
Troubleshooting Steps:
-
pH: If your mobile phase is acidic or basic, consider preparing a fresh batch and ensuring the pH is accurate and stable.
-
Solvent Quality: Use high-purity, HPLC-grade solvents to avoid contaminants that could promote degradation.[8]
-
Experiment: Prepare a sample in a known stable solvent (if one has been identified) and inject it using a freshly prepared mobile phase. If the peak area is now stable, the issue likely lies with the mobile phase.
-
3. Investigate Temperature Effects:
-
Hypothesis: The autosampler temperature may be too high, leading to thermal degradation.
-
Troubleshooting Steps:
-
If your autosampler has temperature control, set it to a lower temperature (e.g., 4 °C) and repeat the solution stability experiment.
-
If the peak area is now stable, thermal degradation was the likely cause.
-
Issue 2: I am performing a forced degradation study on Nomegestrol acetate and see a new peak eluting close to impurity A. How can I determine if this is a degradant of the API or a degradant of impurity A?
This is a common challenge in forced degradation studies. The following workflow can help you distinguish between the two possibilities.
Workflow for Differentiating Degradation Products
Caption: Workflow for identifying the origin of a new peak in a forced degradation study.
Expert Insight: The International Council for Harmonisation (ICH) Q1A (R2) guidelines on stability testing recommend stress testing to elucidate the intrinsic stability of the drug substance.[4][9][10] This includes understanding the degradation pathways. By stressing the impurity independently, you can build a comprehensive degradation map.
Protocols and Methodologies
Protocol 1: Stability-Indicating HPLC Method for Nomegestrol Acetate and Impurity A
This method is adapted from the European Pharmacopoeia and is suitable for the separation and quantification of Nomegestrol acetate and its specified impurities, including impurity A.[2]
Chromatographic Conditions:
| Parameter | Specification |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Acetonitrile:Methanol:Water (24:38:38 v/v/v) |
| Flow Rate | 1.3 mL/min |
| Detection | UV at 245 nm and 290 nm |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
System Suitability:
-
The resolution between Nomegestrol acetate and impurity A should be sufficient to allow for accurate integration. The European Pharmacopoeia specifies a peak-to-valley ratio of at least 5 between the peak due to impurity A and the peak due to nomegestrol acetate.[2]
Troubleshooting Common HPLC Issues for Steroid Analysis:
| Issue | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions with residual silanols on the column. | Use a high-purity, end-capped C18 column. Ensure the mobile phase pH is appropriate for the analytes. |
| Poor Resolution | Inadequate separation between Nomegestrol acetate and impurity A. | Optimize the mobile phase composition. A slight adjustment in the ratio of organic solvents to water can significantly impact resolution. |
| Ghost Peaks | Contamination in the mobile phase or carryover from previous injections. | Use fresh, HPLC-grade solvents. Implement a robust needle wash protocol in your autosampler method.[8][11] |
| Baseline Noise/Drift | Mobile phase not properly degassed; detector lamp aging. | Degas the mobile phase before use. Check the detector lamp's usage hours and replace if necessary.[12] |
Protocol 2: Forced Degradation Study for Nomegestrol Acetate
This protocol provides a general framework for conducting forced degradation studies on Nomegestrol acetate to investigate the formation of impurity A and other degradants. The conditions are based on ICH guidelines.[5][6]
Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 80 °C for 48 hours (solid state).
-
Photodegradation: Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
Experimental Workflow:
Caption: Experimental workflow for a forced degradation study of Nomegestrol Acetate.
Data Analysis and Interpretation:
-
Use a UPLC-MS/MS system to obtain accurate mass and fragmentation data for the degradation products to aid in their structural elucidation.[13]
-
Calculate the mass balance to ensure that all degradation products have been accounted for.
-
Monitor the formation of impurity A under each stress condition to understand the primary pathways of its formation.
By implementing these structured troubleshooting guides and protocols, you will be better equipped to manage the stability of Nomegestrol acetate impurity A in your solutions, ensuring the accuracy and reliability of your analytical data.
References
-
ICH. (2025). ICH Q1 Guideline on Stability Testing of Drug Substances and Drug Products. Retrieved from [Link]
-
European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Retrieved from [Link]
-
ICH. Quality Guidelines. Retrieved from [Link]
-
SlideShare. ICH Guideline Stability Testing of New Drug Substances and Product Q1A(R2).pptx. Retrieved from [Link]
-
ECA Academy. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products. Retrieved from [Link]
-
PubMed. (2019). Isolation, synthesis, and cytotoxicity evaluation of two impurities in nomegestrol acetate. Retrieved from [Link]
-
European Medicines Agency. Q 1 A (R2) Stability Testing of new Drug Substances and Products. Retrieved from [Link]
-
Scribd. Nomegestrol Acetate | PDF | Solubility | Spectrophotometry. Retrieved from [Link]
-
Egyptian Drug Authority. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. Retrieved from [Link]
-
Pharmacopeia. General Chapters: <1150> PHARMACEUTICAL STABILITY. Retrieved from [Link]
-
Persee. (2025). HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. Retrieved from [Link]
-
PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. Retrieved from [Link]
-
ACE HPLC. HPLC Troubleshooting Guide. Retrieved from [Link]
-
Pharmaffiliates. Nomegestrol Acetate-impurities. Retrieved from [Link]
-
FDA. (1998). Stability Testing of Drug Substances and Drug Products. Retrieved from [Link]
- Google Patents. EA037842B1 - Industrial process for the synthesis of nomegestrol-acetate.
-
Waters Corporation. Utilizing UPLC/MS for Conducting Forced Degradation Studies. Retrieved from [Link]
- Google Patents. WO2018109508A1 - Industrial process for the synthesis of nomegestrol-acetate.
-
ScienceDirect. (2015). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]
-
Research Journal of Pharmacy and Technology. Stability Indicating Forced Degradation Studies. Retrieved from [Link]
-
Axios Research. Nomegestrol Acetate EP Impurity A - CAS - 32420-14-7. Retrieved from [Link]
-
PharmaInfo. Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. Retrieved from [Link]
- Google Patents. CN108623648A - Nomegestrol acetate crystal form I and its preparation method and application.
-
Waters Corporation. Utilizing UPLC-MS for Conducting Forced Degradation Studies. Retrieved from [Link]
-
ResearchGate. Scheme of the proposed initial degradation pathway of norethisterone.... Retrieved from [Link]
-
Research Journal of Pharmacy and Technology. Significance of Stability Studies on Degradation Product. Retrieved from [Link]
-
Teva API. Nomegestrol Acetate. Retrieved from [Link]
-
E-RESEARCHCO. Basic Concept of Stability Profile and Stress Degradation Pathway of Pharmaceutical Formulations: A Review. Retrieved from [Link]
-
Axios Research. Nomegestrol. Retrieved from [Link]
-
SciSpace. HPLC Method Development and Validation for Residue Analysis of Steroid. Retrieved from [Link]
-
MDPI. (2024). Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination. Retrieved from [Link]
-
ResearchGate. Characterization of related impurities in megestrol acetate. Retrieved from [Link]
-
ResearchGate. Chromatograms of methanol adduct in acetonitrile; a 0 min and b 270 min. Retrieved from [Link]
-
Ministry of Health, Labour and Welfare. Analytical Method for Melengestrol Acetate (Targeted to Agricultural, Animal and Fishery Products). Retrieved from [Link]
-
Waters Corporation. Analysis of Nerve Degradation Products by UPLC-MS/MS. Retrieved from [Link]
-
USDA. Determination of Melengestrol Acetate. Retrieved from [Link]
-
ResearchGate. A Sensitive, Stability indicating UPLC method for the identification and characterization of forced degradation products for Drometrizole Trisiloxane through MSn studies. Retrieved from [Link]
-
PMC. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. Retrieved from [Link]
Sources
- 1. Isolation, synthesis, and cytotoxicity evaluation of two impurities in nomegestrol acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. Nomegestrol acetate impurity A EP Reference Standard CAS 32420-14-7 Sigma Aldrich [sigmaaldrich.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rjptonline.org [rjptonline.org]
- 7. pharmainfo.in [pharmainfo.in]
- 8. HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers - Persee [pgeneral.com]
- 9. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. ICH Guideline Stability Testing of New Drug Substances and Product Q1A(R2).pptx [slideshare.net]
- 11. HPLC故障排除指南 [sigmaaldrich.com]
- 12. Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! [pharmacores.com]
- 13. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Technical Comparison Guide: Analytical Validation for Nomegestrol Acetate Impurity A
Transitioning from Legacy HPLC to High-Resolution UHPLC
Executive Summary
This guide objectively compares the validation performance of a legacy Pharmacopeial-style HPLC method against an optimized Ultra-High Performance Liquid Chromatography (UHPLC) protocol for the quantification of Nomegestrol Acetate (NOMAC) Impurity A .
While traditional HPLC methods (Method A) offer regulatory familiarity, they often suffer from excessive run times (>30 min) and solvent consumption. The optimized UHPLC approach (Method B) demonstrates superior resolution (
Technical Context & Chemistry
The Analyte: Nomegestrol Acetate
Nomegestrol Acetate is a potent progestogen used in hormonal contraceptives.[1] Its structural integrity is critical, as hydrolysis leads to the formation of its primary degradant, Impurity A .
The Target: Impurity A (Nomegestrol)[2][3]
-
Chemical Name: 6-methyl-17-hydroxy-19-norpregna-4,6-diene-3,20-dione.
-
Formation Mechanism: Impurity A is the deacetylated form of the API. Under acidic or basic stress (hydrolysis), the ester linkage at C17 is cleaved, yielding the free alcohol (Nomegestrol).
-
Chromatographic Behavior: Being more polar than the parent ester, Impurity A typically elutes before the main API peak in Reverse-Phase (RP) chromatography.
Methodological Comparison
The following table contrasts the baseline legacy method with the optimized modern alternative.
| Parameter | Method A: Legacy HPLC (Baseline) | Method B: Optimized UHPLC (Recommended) |
| Stationary Phase | C18, 5 µm, 250 × 4.6 mm (e.g., Hypersil ODS) | C18 Hybrid, 1.7 µm, 100 × 2.1 mm (e.g., BEH C18) |
| Mobile Phase | Isocratic: Acetonitrile : Water (55:45 v/v) | Gradient: A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Run Time | 35 minutes | 7 minutes |
| Resolution (Imp A vs API) | ~ 1.8 (Baseline separation) | > 3.5 (High resolution) |
| Solvent Consumption | ~ 35 mL per run | ~ 2.8 mL per run |
| Detection | UV @ 254 nm | UV @ 254 nm (PDA compatible) |
Expert Insight: Why Method B Wins
The shift to sub-2 µm particles in Method B increases the theoretical plate count (
Validation Workflow (ICH Q2(R2) Aligned)
The following diagram illustrates the decision matrix for the validation lifecycle, ensuring the method is "fit for purpose" before routine use.
Figure 1: Validation Lifecycle Workflow following ICH Q2(R2) principles. This ensures that if System Suitability fails, the process reverts to development rather than generating invalid data.
Experimental Protocol: Optimized UHPLC (Method B)
This protocol is designed to be self-validating . The inclusion of a system suitability standard at the start ensures the instrument is performing correctly before samples are wasted.
Reagents
-
Nomegestrol Acetate Reference Standard (purity > 99.0%).
-
Impurity A Reference Standard (Nomegestrol, EP CRS or equivalent).[2]
-
Acetonitrile (LC-MS Grade).
-
Formic Acid (98%, for Mass Spec).
-
Water (Milli-Q, 18.2 MΩ).
Step-by-Step Procedure
-
Preparation of Mobile Phase:
-
Phase A: Add 1 mL Formic Acid to 1000 mL water. Degas.
-
Phase B: 100% Acetonitrile.
-
Note: Formic acid suppresses silanol activity, reducing peak tailing for Impurity A.
-
-
Standard Preparation:
-
Stock Solution: Dissolve 10 mg NOMAC and 1 mg Impurity A in 100 mL Diluent (50:50 ACN:Water).
-
Working Standard: Dilute Stock to 0.5 mg/mL NOMAC and 0.005 mg/mL Impurity A (1% level).
-
-
Chromatographic Conditions:
-
Column: BEH C18 (100 mm × 2.1 mm, 1.7 µm).
-
Temp: 40°C (Critical for mass transfer kinetics).
-
Gradient:
-
0.0 min: 40% B
-
5.0 min: 80% B
-
5.1 min: 40% B
-
7.0 min: Stop
-
-
-
System Suitability Criteria (Pass/Fail):
-
Resolution (
) between Impurity A and NOMAC > 2.5. -
Tailing Factor (
) for both peaks < 1.5. -
%RSD of peak areas (n=6 injections) < 2.0%.
-
Validation Performance Data
The following data represents typical results obtained during validation studies comparing the two methods.
| Validation Parameter | Acceptance Criteria (ICH) | Method A Result (Legacy) | Method B Result (Optimized) |
| Specificity | No interference at retention time | Pass (Resolution ~1.8) | Pass (Resolution 3.8) |
| Linearity ( | 0.998 | 0.9999 | |
| LOD (Limit of Detection) | S/N > 3:1 | 0.10 µg/mL | 0.02 µg/mL |
| LOQ (Limit of Quantitation) | S/N > 10:1 | 0.30 µg/mL | 0.05 µg/mL |
| Precision (Repeatability) | RSD < 2.0% | 1.8% | 0.4% |
| Accuracy (Recovery) | 90-110% | 92-105% | 98-101% |
Analysis of Results
Method B provides significantly tighter precision (0.4% RSD) compared to Method A. This is attributed to the UHPLC instrumentation's superior pump precision and the sharper peaks produced by the 1.7 µm particles, which improve integration accuracy. The lower LOD in Method B allows for the quantitation of Impurity A at levels well below the reporting threshold (0.1%), offering a "future-proof" method for stricter regulatory specifications.
References
-
International Council for Harmonisation (ICH). (2023).[3][4] Validation of Analytical Procedures Q2(R2). ICH Guidelines. [Link]
-
European Pharmacopoeia (Ph. Eur.). (2024).[3][5] Nomegestrol Acetate Monograph 2169. European Directorate for the Quality of Medicines & HealthCare. [Link]
- Dong, M. W. (2019). Modern HPLC for Practicing Scientists. Wiley-Interscience. (Context for UHPLC vs HPLC theory).
Sources
- 1. Isolation, synthesis, and cytotoxicity evaluation of two impurities in nomegestrol acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nomegestrol Acetate EP Impurity A - CAS - 32420-14-7 | Axios Research [axios-research.com]
- 3. intuitionlabs.ai [intuitionlabs.ai]
- 4. database.ich.org [database.ich.org]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
A Comparative Guide to Specificity and Linearity Testing for Nomegestrol Acetate Impurity A
This guide provides an in-depth technical comparison of analytical methodologies for the validation of specificity and linearity in the context of quantifying Nomegestrol Acetate Impurity A. As researchers, scientists, and drug development professionals, ensuring the purity and quality of active pharmaceutical ingredients (APIs) like Nomegestrol Acetate is paramount. This document moves beyond procedural lists to explain the scientific rationale behind experimental choices, grounding every protocol in the principles of trustworthiness and scientific integrity as outlined by the International Council for Harmonisation (ICH) guidelines.
Nomegestrol acetate (NOMAC) is a fourth-generation progestin used in oral contraception and hormone replacement therapy. Like any synthetic API, its purity profile must be rigorously controlled. Impurity A, 6α-methyl-3,20-dioxo-19-norpregn-4-en-17-yl acetate, is a specified impurity in the European Pharmacopoeia (EP) and its accurate quantification is a critical quality attribute. This guide will compare a traditional High-Performance Liquid Chromatography (HPLC) method, based on pharmacopoeial guidelines, with a modern Ultra-Performance Liquid Chromatography (UPLC) alternative, highlighting the performance gains and methodological considerations for each.
The Pillars of Analytical Validation: Specificity and Linearity
Before delving into experimental data, it is crucial to understand the causality behind validating specificity and linearity. These are not mere checkboxes in a regulatory submission; they are the foundation of a reliable analytical method.
-
Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be present, such as impurities, degradation products, and matrix components. A lack of specificity can lead to an overestimation of the API or an underestimation of impurities, with direct consequences for product safety and efficacy. The gold standard for demonstrating specificity is the forced degradation study, which intentionally stresses the API to generate potential degradation products.
-
Linearity demonstrates that the analytical procedure's response is directly proportional to the concentration of the analyte within a given range. This is fundamental for accurate quantification. Without a linear relationship, the calculation of impurity levels from a calibration curve would be erroneous. The relationship is typically evaluated by linear regression analysis and is considered acceptable if the correlation coefficient (r²) is ≥0.999.
Part 1: Specificity Testing - Ensuring Unambiguous Identification
The objective of specificity testing is to prove that the analytical method can distinguish Nomegestrol Acetate from its specified impurity A, as well as any potential degradation products. This is achieved by generating these potential interferents through forced degradation and demonstrating their separation from the analyte peaks.
Experimental Protocol: Forced Degradation Study
A forced degradation study is designed to accelerate the chemical degradation of the drug substance through exposure to a variety of stress conditions that are more severe than standard stability testing.
Step-by-Step Methodology:
-
Sample Preparation: Prepare separate solutions of Nomegestrol Acetate API at a concentration of approximately 1.0 mg/mL in a suitable solvent (e.g., acetonitrile/water mixture).
-
Stress Conditions: Expose the solutions to the following conditions. The goal is to achieve 5-20% degradation of the API.
-
Acid Hydrolysis: Add 1N HCl and reflux for 4 hours at 60°C.
-
Base Hydrolysis: Add 1N NaOH and reflux for 2 hours at 60°C.
-
Oxidative Degradation: Add 3% H₂O₂ and store at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid API powder to 105°C for 24 hours.
-
Photolytic Degradation: Expose the solution to UV light (254 nm) and visible light (as per ICH Q1B guidelines) for a defined period.
-
-
Neutralization and Dilution: After exposure, neutralize the acidic and basic solutions. Dilute all samples with the mobile phase to a final concentration suitable for analysis (e.g., 0.1 mg/mL).
-
Analysis: Analyze the unstressed and stressed samples using the chromatographic methods described below. A photodiode array (PDA) detector is crucial for evaluating peak purity.
Workflow for Specificity and Forced Degradation Analysis
A Comparative Guide to Pharmacopeial Methods for Nomegestrol Acetate Impurity Analysis: A Focus on the European Pharmacopoeia and an Exploration of USP Approaches
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical quality control, the rigorous analysis of impurities is paramount to ensuring the safety and efficacy of drug substances. For Nomegestrol acetate, a synthetic progestin widely used in oral contraceptives and hormone replacement therapy, controlling impurities is a critical aspect of its quality assessment. The European Pharmacopoeia (EP) provides a detailed monograph for Nomegestrol acetate, outlining a specific method for the determination of its related substances. Conversely, a dedicated monograph for Nomegestrol acetate is not currently available in the United States Pharmacopeia (USP). This guide provides a comprehensive overview and analysis of the EP method for Nomegestrol acetate impurities and explores the likely analytical approaches that would be considered under USP guidelines, drawing parallels with existing monographs for structurally related compounds.
The Importance of Impurity Profiling in Pharmaceutical Manufacturing
Impurity profiling is the identification and quantification of all potential and actual impurities in a drug substance. These impurities can originate from various sources, including the synthetic route, degradation of the active pharmaceutical ingredient (API), or contamination during manufacturing and storage. Even in minute quantities, impurities can impact the safety, efficacy, and stability of the final drug product. Therefore, robust and validated analytical methods are essential for their control. Pharmacopeias like the EP and USP provide legally binding standards and analytical procedures to ensure the quality of medicines.[1]
European Pharmacopoeia (EP) Method for Nomegestrol Acetate Impurities
The European Pharmacopoeia monograph for Nomegestrol acetate (1551) details a liquid chromatography (LC) method for the analysis of related substances.[2] This method is designed to separate and quantify specified and unspecified impurities.
Specified Impurities in the EP Monograph
The EP monograph for Nomegestrol acetate lists two specified impurities:
-
Impurity A: 6α-Methyl-3,20-dioxo-19-norpregn-4-en-17-yl acetate
-
Impurity B: 17-Hydroxy-6-methyl-19-norpregna-4,6-diene-3,20-dione
Reference standards for these impurities are available from the European Directorate for the Quality of Medicines & HealthCare (EDQM).[][4]
Experimental Protocol: EP Method
The following is a step-by-step outline of the analytical procedure described in the EP monograph.
1. System Preparation:
-
Column: A stainless steel column 0.25 m long and 4.6 mm in internal diameter packed with octadecylsilyl silica gel for chromatography (5 µm).
-
Mobile Phase: A mixture of water and acetonitrile. The exact gradient or isocratic composition is detailed in the specific monograph.
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: A spectrophotometer set at two wavelengths: 245 nm and 290 nm.[2] The dual wavelength detection is crucial as impurities may have different chromophores and thus different optimal detection wavelengths.
-
Injection Volume: 10 µL.
-
Column Temperature: Maintained at a constant temperature, for example, 40 °C.
2. Solution Preparation:
-
Test Solution: Dissolve a specified amount of Nomegestrol acetate in the mobile phase or a suitable solvent.
-
Reference Solution (a): A dilute solution of the Nomegestrol acetate reference standard.
-
Reference Solution (b): A solution containing known concentrations of Nomegestrol acetate impurity A and impurity B reference standards. This solution is used for the identification and quantification of the specified impurities.
3. Chromatographic Procedure:
-
Inject the test and reference solutions into the chromatograph.
-
Record the chromatograms for a run time that is typically 1.5 times the retention time of the main peak (Nomegestrol acetate).[2]
4. System Suitability:
-
The EP monograph specifies system suitability tests to ensure the performance of the chromatographic system. This typically includes:
-
Resolution: A minimum resolution between the peaks of interest (e.g., between Nomegestrol acetate and a closely eluting impurity).
-
Peak-to-valley ratio: For impurity A, the peak-to-valley ratio between the peak due to impurity A and the peak due to nomegestrol acetate should be at least 5.[2] This ensures that small impurity peaks are adequately resolved from the main peak.
-
Signal-to-noise ratio: For the principal peak in the chromatogram obtained with a dilute reference solution.
-
5. Data Analysis and Calculation:
-
Identify the peaks of the specified impurities in the chromatogram of the test solution by comparing their retention times with those obtained from the reference solution.
-
Calculate the percentage of each impurity using the peak areas and the concentrations of the reference standards. For unspecified impurities, the area of the principal peak in the chromatogram obtained with the test solution and a dilution of this solution are often used for calculation.
The Absence of a USP Monograph for Nomegestrol Acetate and a Comparative Look at a Related Compound
As of the writing of this guide, there is no official monograph for Nomegestrol acetate in the United States Pharmacopeia. This is likely due to the fact that Nomegestrol acetate is not currently marketed in the United States.[5] In the absence of a specific monograph, a manufacturer would be required to develop and validate their own method for impurity testing to submit to the Food and Drug Administration (FDA) for approval.
To provide a point of comparison and to illustrate a typical USP approach for a structurally similar compound, we can examine the USP monograph for Megestrol Acetate .[2] Megestrol acetate shares a similar steroidal backbone with Nomegestrol acetate.
Illustrative USP Method for a Related Compound: Megestrol Acetate Impurities
The USP monograph for Megestrol Acetate also employs a liquid chromatography method for the determination of related compounds. While the specific parameters differ, the overall principles are similar to the EP method.
Key Features of a Typical USP LC Method for Steroidal Impurities:
-
Column: Often a C18 (L1 packing) column with specific dimensions.
-
Mobile Phase: A mixture of acetonitrile and water is common, often in an isocratic mode for simpler separations or a gradient for more complex impurity profiles.
-
Detection: UV detection is standard, with the wavelength selected based on the chromophore of the API and its impurities. For Megestrol Acetate, a wavelength of 280 nm is specified.[2]
-
System Suitability: The USP places a strong emphasis on system suitability tests, which may include parameters like:
-
Tailing factor: To ensure peak symmetry.
-
Relative standard deviation (RSD): For replicate injections of the standard solution to demonstrate system precision.
-
Resolution: Between the API and a specified impurity or a closely eluting compound.
-
A Comparative Analysis: EP vs. Likely USP Approaches
While a direct comparison for Nomegestrol acetate is not possible, we can infer some general differences in the philosophical and practical approaches of the EP and USP for impurity analysis based on existing monographs.
| Feature | European Pharmacopoeia (EP) Approach | Likely United States Pharmacopeia (USP) Approach | Rationale and Insights for the Scientist |
| Monograph Status | Official monograph for Nomegestrol acetate exists (1551). | No official monograph for Nomegestrol acetate. | The presence of an EP monograph provides a harmonized and legally enforceable standard across its member states. In the US, the onus is on the manufacturer to develop and validate a suitable method. |
| Specified Impurities | Impurities A and B are specified with defined structures. | Would likely specify known process-related impurities and degradation products. | Both pharmacopeias emphasize the control of known impurities. The specific impurities listed would depend on the common synthetic routes and stability of the molecule. |
| Detection Strategy | Dual wavelength detection (245 nm and 290 nm) is specified.[2] | Typically specifies a single wavelength, but allows for flexibility based on the impurity profile. | The EP's dual-wavelength approach for Nomegestrol acetate is a robust strategy to ensure the detection of impurities that may have different absorption maxima, which can be a critical consideration for complex impurity profiles. |
| System Suitability | Focus on resolution and peak-to-valley ratio.[2] | Often includes tailing factor and RSD of replicate injections in addition to resolution. | Both sets of criteria are designed to ensure the reliability of the analytical system. The USP's explicit requirement for tailing factor and RSD provides a more comprehensive assessment of column performance and system precision. |
| Calculation of Impurities | Often uses external standards for specified impurities and area normalization or comparison to a diluted standard for unspecified impurities. | Similar approaches are used. The use of response factors for impurities, if they differ significantly from the API, is a key consideration in both pharmacopeias. | The choice of quantification strategy depends on the availability of reference standards and the desired accuracy of the measurement. For unspecified impurities, the assumption of an equal response factor to the API is common but should be scientifically justified. |
Visualizing the Method Comparison Workflow
The following diagram illustrates a typical workflow for comparing pharmacopeial methods for impurity analysis, a process that would be undertaken if a USP monograph for Nomegestrol acetate were to be developed.
Caption: Workflow for comparing the EP method with a potential USP-style method for Nomegestrol acetate impurity analysis.
Conclusion and Future Outlook
The European Pharmacopoeia provides a well-defined and robust liquid chromatography method for the control of impurities in Nomegestrol acetate. The use of dual-wavelength detection and specific system suitability criteria ensures the reliability of the analysis. While a USP monograph for Nomegestrol acetate is currently absent, an understanding of the USP's general principles for impurity analysis, as exemplified by the monograph for Megestrol Acetate, allows for a meaningful discussion of the potential analytical strategies that would be employed.
For researchers and drug development professionals, a thorough understanding of both the specific EP method and the broader principles of pharmacopeial impurity analysis is crucial. When developing and validating analytical methods for global markets, it is often beneficial to consider the requirements of multiple pharmacopeias to ensure compliance and facilitate international registration. As the global pharmaceutical landscape evolves, harmonization efforts between pharmacopeias may lead to more unified approaches for impurity testing, simplifying the process of ensuring the quality and safety of essential medicines like Nomegestrol acetate.
References
-
Scribd. Nomegestrol Acetate | PDF | Solubility | Spectrophotometry. Available from: [Link]
-
Pharmaffiliates. Nomegestrol Acetate-impurities. Available from: [Link]
-
PubMed. Isolation, synthesis, and cytotoxicity evaluation of two impurities in nomegestrol acetate. Available from: [Link]
-
USP. USP Monographs: Melengestrol Acetate. Available from: [Link]
-
Science.gov. megestrol acetate tablets: Topics by Science.gov. Available from: [Link]
-
Axios Research. Nomegestrol Acetate EP Impurity A - CAS - 32420-14-7. Available from: [Link]
-
Geneesmiddeleninformatiebank. Public Assessment Report Scientific discussion Zoanne 2.5 mg/1.5 mg, film-coated tablets (nomegestrol acetate and estradiol hemihydrate). Available from: [Link]
-
AMSbiopharma. Impurity profiling and HPLC methods for drug quality compliance. Available from: [Link]
-
Indo American Journal of Pharmaceutical Sciences. Impurity Profiling and Drug Characterization: Backdrop and Approach. Available from: [Link]
-
European Directorate for the Quality of Medicines & HealthCare. European Pharmacopeia Style Guide. Available from: [Link]
-
Pharmaoffer. Nomegestrol acetate API Suppliers. Available from: [Link]
- Google Patents. US9375437B2 - Progesterone containing oral dosage forms and kits.
-
World Health Organization. WHO Drug Information. Available from: [Link]
Sources
A Senior Application Scientist's Guide to Robustness Testing for Nomegestrol Acetate Impurity A Detection
Introduction: The Imperative of Purity and Method Reliability
Nomegestrol acetate (NOMAc) is a fourth-generation synthetic progestin widely used in oral contraceptives and hormone replacement therapy.[1] In the synthesis and storage of any active pharmaceutical ingredient (API), the formation of impurities is inevitable. Nomegestrol acetate Impurity A (6α-Methyl-3,20-dioxo-19-norpregn-4-en-17-yl acetate) is a known related substance, listed in the European Pharmacopoeia, that must be diligently monitored and controlled to ensure product safety and efficacy.[1][2][3] The molecular formula for NOMAc is C₂₃H₃₀O₄, while Impurity A is C₂₃H₃₂O₄.[2][4]
The reliability of the analytical method used to quantify this impurity is paramount. A method that is not robust—that is, susceptible to small, inadvertent variations in its operational parameters—can produce erroneous results, leading to regulatory scrutiny or the release of a non-compliant product.[5] Robustness testing is therefore not merely a checklist item for validation but a foundational pillar of analytical method lifecycle management.
This guide delves into the causality behind designing a robust validation strategy for NOMAc Impurity A, comparing common analytical platforms and providing a detailed experimental framework for executing a robustness study in line with International Council for Harmonisation (ICH) Q2(R1) guidelines.[6][7][8]
Comparative Analysis of Analytical Methodologies
While several techniques can be employed for steroid analysis, High-Performance Liquid Chromatography (HPLC) remains the workhorse for routine quality control (QC) due to its balance of performance, cost, and transferability. However, understanding the alternatives is key to selecting the right tool for every stage of development.
| Feature | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, typically with UV detection. | A form of HPLC using columns with smaller particles (<2 µm), requiring higher pressures for enhanced resolution and speed. | HPLC or UPLC separation followed by mass spectrometry, which measures the mass-to-charge ratio for high specificity and sensitivity. |
| Resolution | Good to excellent. Capable of separating NOMAc from Impurity A and other related substances. | Superior resolution compared to HPLC, allowing for better separation of closely eluting peaks and detection of trace impurities. | Resolution is determined by the chromatography front-end, but MS detection provides unparalleled specificity, distinguishing compounds with the same retention time but different masses. |
| Speed | Standard run times (e.g., 15-30 minutes). | Significantly faster run times (e.g., 2-10 minutes), increasing sample throughput. | Run time is dependent on the LC method. Can be very fast, especially when coupled with UPLC. |
| Sensitivity | Good, suitable for routine impurity quantification at required reporting levels. | Higher sensitivity than traditional HPLC due to sharper, more concentrated peaks. | The gold standard for sensitivity, capable of detecting and quantifying analytes at very low concentrations (ng/mL or pg/mL).[9] |
| Use Case | Routine QC, method validation, stability studies, and cleaning validation.[10] | High-throughput screening, complex impurity profiling, and method development. | Metabolite identification, forced degradation studies, and analysis of analytes in complex biological matrices.[9] |
For the purpose of routine quality control and validation, a well-developed HPLC method provides the necessary performance. The remainder of this guide will focus on ensuring the robustness of such a method.
Designing the Robustness Study: A Deliberate Approach to Variation
The objective of a robustness study is to demonstrate the method's capacity to remain unaffected by small, but deliberate, variations in its parameters.[8] This provides an indication of its reliability during normal usage. The selection of parameters to test is based on an understanding of the method's critical points. For a typical reversed-phase HPLC method for NOMAc, these invariably include the mobile phase composition, pH, column temperature, and flow rate.[11]
The Foundational Role of Forced Degradation
Before robustness can be assessed, the method must be proven to be "stability-indicating." This is achieved through forced degradation studies, where the drug substance is exposed to harsh conditions like acid, base, oxidation, heat, and light to intentionally generate degradation products.[12][13] The purpose is twofold:
-
To understand the degradation pathways of the API.[13]
-
To prove the analytical method can successfully separate the API from all potential degradation products, ensuring peak purity and accurate quantification.[12]
A successful forced degradation study validates the method's specificity, a prerequisite for any further validation, including robustness testing.
Logical Framework for Robustness Parameter Selection
The diagram below illustrates the logical relationship between common HPLC parameters and their potential impact on analytical results. Understanding these cause-and-effect relationships is crucial for designing a meaningful robustness study.
Caption: Causal relationships between HPLC parameters and method performance.
Experimental Design: One-Factor-At-a-Time (OFAT)
While Design of Experiments (DoE) offers a comprehensive, multi-variable approach, the One-Factor-At-a-Time (OFAT) method is a straightforward and widely accepted strategy for robustness testing.[5] In this approach, one parameter is varied while all others are held constant, allowing for a clear assessment of its individual impact.
The following table outlines a typical robustness study design for an HPLC method for NOMAc Impurity A.
| Parameter | Nominal Condition | Lower Variation | Upper Variation | Key Acceptance Criteria (System Suitability) |
| Mobile Phase pH | 6.5 | 6.3 | 6.7 | Resolution between NOMAc and Impurity A > 2.0; Tailing factor for both peaks < 1.5. |
| Flow Rate | 1.0 mL/min | 0.9 mL/min | 1.1 mL/min | Retention time shift predictable; Resolution > 2.0. |
| Column Temperature | 30 °C | 25 °C | 35 °C | Resolution > 2.0; Peak shape maintained. |
| Organic Modifier % | 40% Acetonitrile | 38% Acetonitrile | 42% Acetonitrile | Resolution > 2.0; Elution order remains unchanged. |
Experimental Protocol: HPLC Robustness Testing
This section provides a detailed, self-validating protocol. Each step is designed to ensure data integrity and compliance with regulatory standards.
Materials and Reagents
-
Nomegestrol Acetate Reference Standard
-
Nomegestrol Acetate Impurity A Reference Standard
-
Acetonitrile (HPLC Grade)
-
Potassium Phosphate Monobasic (ACS Grade)
-
Orthophosphoric Acid (ACS Grade)
-
Water (HPLC Grade)
Chromatographic System
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, thermostatted column compartment, and diode array detector (DAD).
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm, or equivalent.
-
Software: Empower 3, Chromeleon, or equivalent validated chromatography data system (CDS).
Preparation of Solutions
-
Mobile Phase Buffer (pH 6.5): Dissolve 6.8 g of potassium phosphate monobasic in 1000 mL of HPLC grade water. Adjust pH to 6.5 ± 0.05 with orthophosphoric acid.
-
Nominal Mobile Phase: Prepare a mixture of Mobile Phase Buffer and Acetonitrile in a 60:40 (v/v) ratio. Filter and degas.
-
Diluent: Prepare a mixture of water and acetonitrile in a 50:50 (v/v) ratio.
-
System Suitability Solution (SSS): Prepare a solution in diluent containing approximately 0.5 mg/mL of Nomegestrol Acetate and 0.0015 mg/mL of Nomegestrol Acetate Impurity A.
-
Test Solution: Prepare a solution of the Nomegestrol Acetate sample to be tested in diluent at a concentration of approximately 0.5 mg/mL.
Robustness Study Workflow
The following diagram outlines the systematic workflow for executing the robustness study.
Sources
- 1. Isolation, synthesis, and cytotoxicity evaluation of two impurities in nomegestrol acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Nomegestrol Acetate EP Impurity A - CAS - 32420-14-7 | Axios Research [axios-research.com]
- 4. GSRS [precision.fda.gov]
- 5. pharmtech.com [pharmtech.com]
- 6. altabrisagroup.com [altabrisagroup.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. database.ich.org [database.ich.org]
- 9. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scilit.com [scilit.com]
- 11. Robustness Parameters in HPLC: pH, Flow Rate, and Temperature – Pharma Validation [pharmavalidation.in]
- 12. biomedres.us [biomedres.us]
- 13. pharmtech.com [pharmtech.com]
A Senior Application Scientist's Guide to the Qualification of Working Standards for Nomegestrol Acetate Impurity A
For researchers, scientists, and drug development professionals, the integrity of analytical standards is paramount. This guide provides an in-depth technical comparison and qualification strategy for an in-house working standard of Nomegestrol Acetate Impurity A, benchmarked against a certified reference material (CRM). We will delve into the scientific rationale behind the qualification process, providing actionable protocols and illustrative data to ensure the reliability and accuracy of impurity profiling in pharmaceutical analysis.
Introduction: The Critical Role of Impurity Standards in Pharmaceutical Quality
Nomegestrol acetate, a synthetic progestin, is a key active pharmaceutical ingredient (API) in oral contraceptives and hormone replacement therapies.[1] During its synthesis, process-related impurities can arise, one of which is Nomegestrol Acetate Impurity A. The European Pharmacopoeia (EP) lists Impurity A as a specified impurity, necessitating its careful monitoring and control in the final drug substance.[2]
The use of well-characterized impurity standards is a cornerstone of pharmaceutical quality control. While commercially available Certified Reference Materials (CRMs) from pharmacopeias (e.g., EP, USP) offer the highest level of metrological traceability, their high cost and limited availability often make them impractical for routine, high-volume analyses.[3] Consequently, pharmaceutical laboratories often qualify their own "in-house" working standards. This guide provides a comprehensive framework for the qualification of a Nomegestrol Acetate Impurity A working standard, ensuring it is fit for its intended analytical purpose.
The Significance of Impurity A:
From a toxicological perspective, understanding the biological activity of impurities is crucial. Studies have shown that while not cytotoxic at low concentrations, Nomegestrol Acetate Impurity A exhibits some level of cytotoxicity at higher concentrations. This underscores the importance of accurately quantifying its presence to ensure patient safety and adhere to regulatory limits.
The Qualification Workflow: A Multi-faceted Approach
The qualification of an in-house working standard is a rigorous process that establishes its identity, purity, and potency relative to a primary or certified reference standard. This process ensures the reliability of the working standard for routine use in analytical testing.
Below is a graphical representation of the comprehensive workflow for qualifying an in-house working standard for Nomegestrol Acetate Impurity A.
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
